molecular formula C26H36NaO6PS B1324538 sSPhos CAS No. 1049726-96-6

sSPhos

Cat. No. B1324538
M. Wt: 530.6 g/mol
InChI Key: MAPQBSXKBDVINV-UHFFFAOYSA-M
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Description

sSPhos is a chiral sulfonated ligand used in palladium catalysis . It is also known as Sodium 2′-dicyclohexylphosphino-2,6-dimethoxy-1,1′-biphenyl-3-sulfonate hydrate . It is used in arylative phenol dearomatization, which affords complex, cyclohexanone-based scaffolds from simple starting materials .


Synthesis Analysis

sSPhos can be readily obtained by diastereoselective recrystallization of (rac)-sSPhos as its quinidinium salt . The presence of water in the optimized conditions assists in rapid potassium phenolate formation, which is crucial for high yield and enantioselectivity .


Chemical Reactions Analysis

sSPhos is proficient at forming two other distinct scaffolds, which had previously required fundamentally different chiral ligands, as well as a novel oxygen-linked scaffold . It has been used in palladium-catalyzed asymmetric allylic alkylation, a versatile method for C–C bond formation .


Physical And Chemical Properties Analysis

The empirical formula of sSPhos is C26H34NaO5PS . Its molecular weight is 512.57 on an anhydrous basis .

Scientific Research Applications

Cysteine S-Arylation with sSPhos

Rojas, Pentelute, and Buchwald (2017) explored the use of sSPhos, a sulfonated biarylphosphine ligand, for cysteine S-arylation in proteins and peptides. Utilizing water-soluble palladium reagents in an aqueous medium, sSPhos facilitated the chemoselective modification of cysteine-containing biomolecules. This approach was particularly effective for conjugating various biomolecules with heterocycles, fluorophores, and other functional tags under physiologically relevant conditions, marking a significant advancement in bioconjugation chemistry (Rojas, Pentelute, & Buchwald, 2017).

Enantioselective Suzuki–Miyaura Coupling

Pearce-Higgins et al. (2022) discussed the use of enantiopure, sulfonated SPhos (sSPhos) in an enantioselective Suzuki–Miyaura coupling to form axially chiral biphenols. sSPhos, previously used in racemic form, derived its chirality from an atropisomeric axis introduced through sulfonation. This research highlighted the potential of sSPhos in achieving high levels of asymmetric induction in the synthesis of chiral molecules, contributing significantly to the field of chiral catalysis and organic synthesis (Pearce-Higgins et al., 2022).

Photoluminescence and Flow Analysis

Sanz-Medel (1993) explored the application of photoluminescence, including solid surface luminescence (SSL), in flow analysis. This research highlighted the use of photoluminescence to study microheterogeneous systems and improve the emission properties of lumiphors by manipulating their microenvironment. The coupling of SSL with Flow Injection Analysis (FIA) techniques opened new avenues for optical sensor transduction and improvement in SSL techniques, contributing to sensitive and selective optosensors development, particularly for detecting substances like aluminium in renal failure disease control (Sanz-Medel, 1993).

Future Directions

The broad generality displayed by sSPhos is expected to facilitate the expansion of important reaction types . It is envisaged that this unusual design principle, which harnesses attractive electrostatic interactions, will be highlighted . New transformations based on π-allyl palladium chemistry continue to be developed, for which well-established ligand scaffolds may not suffice .

properties

IUPAC Name

sodium;3-(2-dicyclohexylphosphanylphenyl)-2,4-dimethoxybenzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35O5PS.Na.H2O/c1-30-22-17-18-24(33(27,28)29)26(31-2)25(22)21-15-9-10-16-23(21)32(19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3,(H,27,28,29);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPQBSXKBDVINV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36NaO6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635658
Record name Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate

CAS RN

1049726-96-6, 870245-75-3
Record name Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-3-sulfonic acid, 2'-(dicyclohexylphosphino)-2,6-dimethoxy-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1049726-96-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
M Kadarauch, DM Whalley… - Journal of the American …, 2023 - ACS Publications
… , we hypothesized that enantiopure sSPhos might be an … with phenolate intermediates, sSPhos might constitute a … 3 in dioxane at 110 C and (R)-sSPhos as the ligand (Table 1, entry 1). …
Number of citations: 4 pubs.acs.org
AJ Rojas, BL Pentelute, SL Buchwald - Organic letters, 2017 - ACS Publications
… ligand (sSPhos) to promote the chemoselective modification of cysteine containing proteins and peptides with palladium reagents in aqueous medium. The use of sSPhos allowed for …
Number of citations: 84 pubs.acs.org
R Pearce-Higgins, LN Hogenhout… - Journal of the …, 2022 - ACS Publications
… to enantiopure sSPhos … of sSPhos presents the opportunity to pair it directly with a chiral cation. We discovered that the combination of protonated quinidine paired with racemic sSPhos …
Number of citations: 13 pubs.acs.org
J Zhang, L Wang, Q Ji, F Liu - Organic Letters, 2023 - ACS Publications
… The reaction could not proceed in the absence of sSPhos-Pd-G2 or Na 2 CO 3 (Table 1, entries 20–21). Finally, it was determined that the desired product 3a could be obtained in the …
Number of citations: 1 pubs.acs.org
M Kadarauch, RJ Phipps - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
… Preparative Method: (rac)–sSPhos is commercially available. Can also be prepared by sulfonation of SPhos (eq 1). Obtained as the sodium salt by washing with NaOH (aq). …
Number of citations: 0 onlinelibrary.wiley.com
WA Golding, R Pearce-Higgins… - Journal of the American …, 2018 - ACS Publications
… of sulfonylated SPhos and XPhos, sSPhos and sXPhos, for cross-… ligands, we evaluated sSPhos and sXPhos in the Suzuki … In contrast, sSPhos gave an encouraging 3.8:1 ratio, favoring …
Number of citations: 43 pubs.acs.org
E Janusson, HS Zijlstra, PPT Nguyen… - Chemical …, 2017 - pubs.rsc.org
… Activation of Pd 2 (dba) 3 at room temperature in MeOH or DMF using [sSPhos] − yields [Pd(sSPhos)(dba)] − as the only Pd-containing species observable by ESI-MS. The ligand …
Number of citations: 50 pubs.rsc.org
P Docherty - 2022 - repository.cam.ac.uk
… Notably, sSPhos possesses axial chirality … sSPhos via the recrystallisation of its salt with protonated quinidine. The second half of this thesis assesses the efficacy of enantiopure sSPhos …
Number of citations: 3 www.repository.cam.ac.uk
AJ Rojas - 2018 - dspace.mit.edu
… ligand (sSPhos) to promote the chemoselective modification of cysteine containing proteins and peptides with palladium reagents in aqueous medium. The use of sSPhos allowed for …
Number of citations: 0 dspace.mit.edu
RJ Phipps, W Golding, R Pearce-Higgins - 2018 - repository.cam.ac.uk
… of sulfonylated SPhos and XPhos, sSPhos and sXPhos, for cross-… ligands, we evaluated sSPhos and sXPhos in the Suzuki … In contrast, sSPhos gave an encouraging 3.8:1 ratio, favoring …
Number of citations: 2 www.repository.cam.ac.uk

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